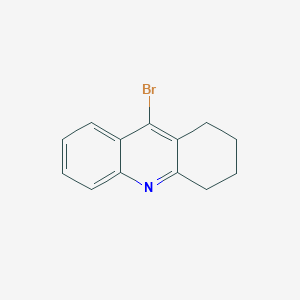

9-Bromo-1,2,3,4-tetrahydroacridine

Descripción general

Descripción

9-Bromo-1,2,3,4-tetrahydroacridine is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

Molecular Structure Analysis

Acridine derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Aplicaciones Científicas De Investigación

Alzheimer's Disease Treatment

9-Amino-1,2,3,4-tetrahydroacridine derivatives, which are closely related to 9-Bromo-1,2,3,4-tetrahydroacridine, have been studied for their role as acetylcholinesterase inhibitors, an important target in the treatment of Alzheimer's disease. These derivatives have been synthesized and evaluated for their inhibitory activity, with significant findings in the structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) for these compounds (Recanatini et al., 2000).

Antidiabetic Potential

Some derivatives of 9-substituted 1,2,3,4-tetrahydroacridine, including those similar to this compound, have been explored for their antidiabetic potentials. These compounds demonstrated efficiency in improving glucose level and liver function enzymes in diabetic models, indicating a potential application in diabetic disease management (Abdel Megeed et al., 2017).

Crystal Structure Analysis

The crystal structures of salts of 9-aminoacridine, which are structurally related to this compound, have been studied to understand their solvent-bridged frameworks and hydrogen bonding patterns. This research provides insights into the molecular interactions and structures of acridine derivatives (Trzybiński & Sikorski, 2013).

Myorelaxant Activity

9-Indolyl-1,8-acridinedione derivatives, similar to this compound, have shown promising myorelaxant activity. These compounds were synthesized using microwave-assisted methods and tested for their efficacy in relaxing smooth muscle tissues, indicating potential therapeutic applications (Gündüz et al., 2014).

Antimalarial Properties

The antimalarial activity of 1,2,3,4-tetrahydroacridin-9(10H)-ones (THAs) has been an area of research interest. These compounds, which include derivatives of this compound, have been tested for their effectiveness against malaria, showcasing potential as antimalarial agents (Cross et al., 2011).

Photorelease of Neurotransmitter Amino Acids

Research on 9-Bromomethylacridine derivatives has explored their use in the photorelease of neurotransmitter amino acids. These studies highlight the potential of acridine derivatives in controlled drug delivery and release systems, beneficial in various therapeutic applications (Piloto et al., 2013).

C(sp3)–H and C(sp2)–H Alkylation

9-Methylacridine, a derivative similar to this compound, has been identified as an effective ligand in Pd(II)-catalyzed C(sp3)–H and C(sp2)–H alkylation. This reaction has applications in the preparation of unnatural amino acids and controlled acrylic acids, suggesting potential in synthetic chemistry and material science (Zhu et al., 2014).

Pharmacokinetics in Clinical Trials

The pharmacokinetics of 9-amino-1,2,3,4-tetrahydroacridine (tacrine), closely related to this compound, has been studied in clinical trials. Understanding the pharmacokinetics is crucial for determining the efficacy and safety of these compounds in therapeutic applications (Hartvig et al., 2004).

Solid-State Emitting Systems

Research on polyfluorohydroxyacridines and their Zn2+ complexes, which are structurally related to this compound, has been conducted to develop new materials for solid-state emitting systems. These findings are significant for the development of advanced materials in optoelectronics and photonics (Miozzo et al., 2004).

Corrosion Inhibition in Steel

The synergistic effect of certain tetrahydroacridine derivatives, including 9-(4-Chlorophenyl)-1,2,3,4-tetrahydroacridines, has been studied for corrosion inhibition in mild steel. This research is crucial for industrial applications where corrosion resistance is vital (Zhang et al., 2019).

Multifunctional Agents for Alzheimer's Treatment

9-Amino-1,2,3,4-tetrahydroacridine derivatives with fluorobenzoic acid have been synthesized and evaluated as multifunctional agents for Alzheimer's disease treatment. These compounds have shown potent inhibitory activity against cholinesterases and β-amyloid aggregation, indicating their potential in treating Alzheimer's disease (Czarnecka et al., 2017).

Mecanismo De Acción

The mode of action of acridine, and by extension, its derivatives like 9-Bromo-1,2,3,4-tetrahydroacridine, is principally due to DNA intercalation . This intercalation, fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .

Direcciones Futuras

There is still much to learn about acridine derivatives like 9-Bromo-1,2,3,4-tetrahydroacridine. In the wake of recent surges to find efficient and non-toxic corrosion inhibitors, acridines and their analogs could be an appropriate answer . Furthermore, due to increasing antibacterial resistance worldwide, researchers are consistently looking for better and more efficient drugs, making acridines a promising area of study .

Propiedades

IUPAC Name |

9-bromo-1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPQYDJYNNEYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480089 | |

| Record name | 9-Bromo-1,2,3,4-tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337915-93-2 | |

| Record name | 9-Bromo-1,2,3,4-tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

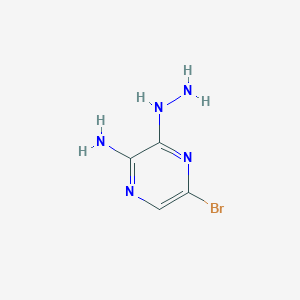

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole](/img/structure/B1626572.png)

![1-[4-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1626578.png)